Phosphoaminophosphonic acid-adenylate ester

Catalog No.
S565752
CAS No.
25612-73-1
M.F
C10H17N6O12P3
M. Wt
506.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphoaminophosphonic acid-adenylate ester

CAS Number

25612-73-1

Product Name

Phosphoaminophosphonic acid-adenylate ester

IUPAC Name

[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid

Molecular Formula

C10H17N6O12P3

Molecular Weight

506.20 g/mol

InChI

InChI=1S/C10H17N6O12P3/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23)/t4-,6-,7-,10-/m1/s1

InChI Key

PVKSNHVPLWYQGJ-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N

Synonyms

Adenosine 5'-(beta,gamma-Imino)triphosphate, Adenyl Imidodiphosphate, Adenylimidodiphosphate, Adenylyl Imidodiphosphate, Adenylylimidodiphosphate, AMP-PNP, AMP-PNP, Mg, AMPPNP, ATP(beta,gamma-NH), beta,gamma imido ATP, beta,gamma-imido-ATP, gamma Imido ATP, gamma Imino ATP, gamma-Imido-ATP, gamma-Imino-ATP, Imidodiphosphate, Adenyl, Imidodiphosphate, Adenylyl, Mg 5' Adenylylimidodiphosphate, Mg AMP PNP, Mg AMP-PNP, Mg-5'-Adenylylimidodiphosphate

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N

Function and Mechanism of Action:

Phosphoaminophosphonic acid-adenylate ester, also known as AMP-PNP, is a non-hydrolysable analogue of the essential cellular energy molecule Adenosine Triphosphate (ATP) []. Unlike ATP, which readily loses its terminal phosphate group to fuel cellular processes, AMP-PNP lacks the necessary oxygen atom for hydrolysis. This property makes AMP-PNP a valuable tool in research for studying:

  • ATP-dependent enzymes and pathways: By competitively binding to the ATP binding site of enzymes, AMP-PNP acts as a specific inhibitor, allowing researchers to dissect the role of ATP in various cellular functions [].
  • Cellular signaling: AMP-PNP can be used to study signaling pathways that involve ATP hydrolysis, such as those mediated by G-proteins [].

Applications in Research:

AMP-PNP finds applications in various scientific research fields, including:

  • Biochemistry: Studying enzyme mechanisms, protein-protein interactions, and signal transduction pathways [, ].
  • Cell biology: Investigating cellular processes like motility, secretion, and division that rely on ATP-dependent functions [].
  • Neuroscience: Understanding the role of ATP in neuronal activity and neurotransmission [].
  • Drug discovery: Identifying and characterizing novel drugs that target ATP-dependent processes [].

Advantages and limitations:

  • Advantages: AMP-PNP offers several advantages as a research tool, including its high specificity, stability, and cell permeability [].
  • Limitations: Despite its benefits, AMP-PNP can have limitations, such as potential off-target effects and the inability to fully mimic the complete functionality of ATP [].

Phosphoaminophosphonic acid-adenylate ester is a chemical compound that functions as an analog of adenosine triphosphate (ATP). Its structural modification involves the substitution of the oxygen atom bridging the beta and gamma phosphates with a nitrogen atom. This alteration enhances its role as a potent competitive inhibitor of both soluble and membrane-bound mitochondrial ATPase, as well as ATP-dependent reactions involved in oxidative phosphorylation. The molecular formula for this compound is C₁₀H₁₇N₆O₁₂P₃, with a molecular weight of approximately 506.20 g/mol .

  • APPCP acts as a valuable tool in studying ATP-dependent processes. By inhibiting ATPases, it allows researchers to investigate the role of ATP hydrolysis in various cellular functions [].
  • For example, studies using APPCP have helped elucidate the role of ATP in signal transduction pathways mediated by G-proteins [].
  • Information on specific safety hazards associated with APPCP is scarce. However, as a research chemical, it should be handled with care following standard laboratory safety protocols.
, including:

  • Oxidation: Under specific conditions, it can be oxidized to yield various oxidized derivatives.
  • Reduction: Reduction processes can convert the ester into reduced forms with potentially altered biological activities.
  • Substitution: The compound can undergo substitution reactions where functional groups are replaced, modifying its chemical properties.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The products formed depend significantly on the reaction conditions and specific reagents used .

The primary biological activity of phosphoaminophosphonic acid-adenylate ester lies in its ability to inhibit mitochondrial ATPase. By replacing the oxygen atom with nitrogen, it disrupts ATP hydrolysis, which is crucial for ATP-dependent processes in cellular metabolism. This inhibition can lead to significant alterations in energy metabolism within cells, making it a valuable tool for studying mitochondrial function and energy regulation .

The synthesis of phosphoaminophosphonic acid-adenylate ester typically involves the reaction of 5'-adenylic acid with imidodiphosphoric acid. The reaction conditions must be carefully controlled to ensure the formation of the desired ester bond. Industrial methods may employ automated reactors to achieve large-scale synthesis while maintaining consistency and purity .

Phosphoaminophosphonic acid-adenylate ester has several applications across various fields:

  • Scientific Research: It serves as a model compound for studying ATP analogs and their interactions with enzymes.
  • Biological Studies: The compound is utilized to investigate mitochondrial ATPase inhibition and its implications for cellular metabolism.
  • Medical Research: Due to its inhibitory effects on ATP-dependent processes, it holds potential therapeutic applications for diseases related to energy metabolism.
  • Industrial Use: It is employed in biochemical assays and serves as a reference standard in analytical chemistry .

Research into the interactions of phosphoaminophosphonic acid-adenylate ester primarily focuses on its binding and inhibitory effects on mitochondrial ATPase and other related enzymes. These studies help elucidate its mechanism of action and provide insights into how modifications in ATP analogs can influence enzyme activity. The compound's ability to inhibit ATP-dependent processes makes it an important subject for understanding metabolic regulation .

Phosphoaminophosphonic acid-adenylate ester is unique due to its nitrogen substitution at the phosphate bridge, distinguishing it from other ATP analogs. Similar compounds include:

Compound NameStructural FeaturesUnique Properties
Phosphoaminophosphonic acid-guanylate esterAnalog of guanosine triphosphate (GTP)Inhibitory effects on GTP-dependent processes
Adenosine-5'-phosphosulfateInvolved in sulfate metabolismFunctions mainly in sulfur transfer reactions
Adenosine-5'-diphosphateNaturally occurring ATP derivativePlays a role in energy transfer and metabolism

These compounds share structural similarities but exhibit different interactions and inhibitory effects on enzymes, highlighting the distinctiveness of phosphoaminophosphonic acid-adenylate ester within its class .

Structural Analysis

Molecular Formula and Isomeric Configuration

Phosphoaminophosphonic acid-adenylate ester possesses the molecular formula C₁₀H₁₇N₆O₁₂P₃, with a computed molecular weight of 506.20 g/mol. Its structure includes an adenine base linked to a ribose sugar, followed by a triphosphate chain where the oxygen atom bridging the β- and γ-phosphate groups is replaced by a nitrogen atom, forming an imidodiphosphate moiety. This substitution confers resistance to enzymatic hydrolysis, distinguishing it from ATP.

The compound exists in a defined stereochemical configuration:

  • Adenine: 6-amino-9H-purin-9-yl group.
  • Ribose: (2S,3R,4R,5R)-3,4-dihydroxyoxolan-2-yl backbone.
  • Phosphate Chain: β,γ-imido linkage between the second and third phosphate groups.

2D/3D Conformational Features

The 2D structure reveals a nucleotide-like arrangement, with the adenine base oriented anti to the ribose sugar. The 3D conformation, visualized through computational models, shows the ribose in a C2′-endo puckered state, typical of nucleosides. The imidodiphosphate group adopts a planar geometry due to resonance stabilization, while the terminal phosphonic acid group remains flexible.

Key Functional Groups and Bonding Architecture

Critical functional groups include:

  • Adenine Ring: A purine base with N6-amino and N1-H groups.
  • Ribose Sugar: A five-membered ring with hydroxyl groups at C2′, C3′, and C5′.
  • Imidodiphosphate Bridge: A β,γ-imido linkage (P–N–P) replacing the β,γ-oxygen in ATP.
  • Phosphoric Acid Groups: Terminal phosphonic acid (P–OH) and phosphoryl groups (P=O).

The bonding architecture involves:

  • Glycosidic Bond: N9 of adenine to C1′ of ribose.
  • Phosphodiester Bonds: Linking C5′ of ribose to the α-phosphate and subsequent phosphates.
  • Imidodiphosphate Linkage: A nitrogen atom replacing oxygen between β- and γ-phosphates, preventing hydrolysis.

Synthesis and Modification Methods

Chemical Synthesis Pathways

Phosphoaminophosphonic acid-adenylate ester is synthesized via a two-step process:

  • Nucleotide Activation: 5′-Adenylic acid (AMP) is activated as its phosphoryl imidazolide using carbonyl di-imidazole (CDI).
  • Imidodiphosphate Formation: The activated AMP reacts with imidodiphosphoric acid (PNHP) under anhydrous conditions to form the β,γ-imido bond.

Key reagents include:

  • Carbonyl Di-Imidazole: Facilitates phosphorylation of AMP.
  • Imidodiphosphoric Acid: Provides the imidodiphosphate moiety.

Enzymatic Derivatization Techniques

While enzymatic synthesis is less common, phosphoryltransferases or kinases may catalyze modifications. For example:

  • ATP Analog Synthesis: Kinases can transfer phosphate groups to AMP derivatives, though the β,γ-imido bond typically requires chemical methods.

Physicochemical Properties

Solubility and Stability Profile

PropertyValue/DescriptionSource
Molecular Weight506.20 g/mol
Solubility (Water)~50 mg/mL at 25°C
StabilityStable at -20°C for 3 years; degrades at >4°C

The compound is hygroscopic and sensitive to acidic or alkaline conditions, necessitating storage in desiccated environments.

Spectroscopic Characterization (NMR, FT-IR)

NMR Analysis:

  • ¹H NMR: Resonances for adenine protons (δ 8.1–8.3 ppm), ribose hydroxyls (δ 3.5–4.5 ppm), and imidodiphosphate NH (δ 8.5 ppm).
  • ³¹P NMR: Distinct signals for α-P (δ -10 ppm), β-P (δ -20 ppm), and γ-P (δ -22 ppm), with the imidodiphosphate P–N–P linkage shifting γ-P upfield.

FT-IR Spectroscopy:

  • P=O Stretch: Strong absorption at 1250–1300 cm⁻¹.
  • P–O–P Stretch: Bands at 1000–1100 cm⁻¹.
  • N–H Bending: Peaks at 1650–1700 cm⁻¹ for adenine and imidodiphosphate NH groups.

ATP Analogue Properties

Structural Mimicry of ATP

Phosphoaminophosphonic acid-adenylate ester represents a strategically modified adenosine triphosphate analogue where the oxygen atom bridging the beta and gamma phosphates is replaced by a nitrogen atom [1] [3] [4]. This structural modification preserves the essential molecular framework while conferring unique biochemical properties that distinguish it from natural adenosine triphosphate [6]. The compound maintains the molecular formula C₁₀H₁₇N₆O₁₂P₃ with a molecular weight of 506.20 grams per mole [1] [4] [8].

The adenine nucleobase component remains structurally identical to adenosine triphosphate, ensuring recognition by adenine-binding motifs across diverse protein families [18]. Crystal structure analyses reveal that the adenine moiety adopts conformations similar to natural nucleotides when bound to proteins, maintaining the characteristic Watson-Crick edge interactions that are crucial for specific protein recognition [18] [44]. The ribose sugar component also preserves its natural configuration, allowing for proper positioning within nucleotide-binding sites [35] [44].

Table 1: Structural Comparison Between ATP and Phosphoaminophosphonic Acid-Adenylate Ester

ComponentATPPhosphoaminophosphonic Acid-Adenylate Ester
Adenine Base6-aminopurine6-aminopurine
SugarD-riboseD-ribose
Phosphate Chainα-β-γ triphosphate (P-O-P-O-P)α-β-γ with nitrogen bridge (P-O-P-N-P)
Molecular Weight507.18 g/mol506.20 g/mol
Formal Charge-4 (physiological pH)-3 (physiological pH)

The three-dimensional conformational analysis demonstrates that phosphoaminophosphonic acid-adenylate ester exhibits structural flexibility comparable to adenosine triphosphate [6] [33]. Nuclear magnetic resonance studies indicate that the compound can adopt multiple conformational states, allowing adaptation to various protein-binding environments while maintaining the essential geometric relationships required for enzyme recognition [16] [33].

Non-Hydrolyzable Nature and Competitive Inhibition

The replacement of the bridging oxygen with nitrogen fundamentally alters the hydrolytic susceptibility of phosphoaminophosphonic acid-adenylate ester [6]. Unlike adenosine triphosphate, which readily undergoes hydrolysis at the gamma phosphate position, this analogue demonstrates remarkable resistance to enzymatic cleavage [6] [19]. The nitrogen-phosphorus bond exhibits significantly greater stability compared to the oxygen-phosphorus linkage, resulting in a compound that maintains its triphosphate-like structure under physiological conditions .

Kinetic analyses reveal that phosphoaminophosphonic acid-adenylate ester functions as a competitive inhibitor across multiple adenosine triphosphate-dependent enzyme systems [9] [12] [15]. The inhibition mechanism involves direct competition for the adenosine triphosphate-binding site, with the analogue occupying the active site without undergoing the subsequent hydrolysis step [12] [22]. This property allows researchers to isolate and study pre-hydrolytic enzyme states that are typically transient during normal catalytic cycles [5] [6].

Table 2: Inhibition Constants for Various ATPase Systems

Enzyme SystemInhibition Constant (Ki)TemperatureIonic StrengthReference
Rabbit Myofibrils5.0 mM15°C0.2 M [12]
Frog Myofibrils2.5 mM0°C0.2 M [12]
Acto-S1 Cross-linked3.5 mM15°C0.2 M [12]
Gastric H⁺K⁺-ATPase50 μM37°CPhysiological [24]
Muscle Contraction5.1 mM20°CPhysiological [15]

The competitive inhibition pattern demonstrates that phosphoaminophosphonic acid-adenylate ester binds with affinities typically within one to two orders of magnitude of adenosine triphosphate itself [12] [15] [24]. However, the absence of productive hydrolysis means that enzyme turnover is effectively blocked when the analogue occupies the active site [6] [22]. This characteristic proves particularly valuable for mechanistic studies requiring stabilization of specific conformational states [5] [16].

Enzyme-Specific Interactions

Mitochondrial F1-ATPase Inhibition

Phosphoaminophosphonic acid-adenylate ester demonstrates potent inhibitory activity against both soluble and membrane-bound mitochondrial F1-ATPase [3] [4] [10]. The compound acts as a competitive inhibitor, binding to the catalytic sites normally occupied by adenosine triphosphate during the rotary catalytic mechanism [9] [11]. Structural studies reveal that the analogue can occupy multiple nucleotide-binding sites within the F1 complex, with different affinities observed for the three catalytic interfaces [9] [11].

The inhibition mechanism involves binding to the beta subunits of the F1 complex, where adenosine triphosphate normally undergoes hydrolysis [10] [11]. Crystal structure analyses of F1-ATPase complexes with phosphoaminophosphonic acid-adenylate ester show that the compound adopts conformations similar to pre-hydrolytic adenosine triphosphate states [11] [33]. The binding geometry preserves essential contacts with conserved residues involved in nucleotide recognition, including interactions with the Walker A and Walker B motifs [11] [25].

Table 3: F1-ATPase Inhibition Parameters

MeasurementValueExperimental ConditionsReference
Ki (High Affinity Site)4 μMBeef heart, pH 7.5 [9]
Ki (Low Affinity Site)460 μMBeef heart, pH 7.5 [9]
Binding Stoichiometry2:1 (nucleotide:enzyme)Physiological conditions [24]
Inhibition TypeMixed competitive/non-competitive5 μM to 3 mM ATP range [9]

The rotary mechanism of F1-ATPase involves coordinated conformational changes among the three beta subunits, cycling through open, loose, and tight states [10] [11]. Phosphoaminophosphonic acid-adenylate ester binding stabilizes specific conformational states, effectively preventing the rotational movement of the central gamma subunit that drives catalysis [11]. This stabilization allows detailed structural and functional analysis of intermediate states that are normally too transient to characterize [10] [33].

Myosin and Actomyosin ATPase Modulation

The interaction between phosphoaminophosphonic acid-adenylate ester and myosin ATPase systems reveals complex inhibition patterns that depend on the specific molecular context [12] [13] [15]. In isolated myosin preparations, the compound acts as a competitive inhibitor with inhibition constants ranging from 2.5 to 5.0 millimolar depending on experimental conditions [12]. The inhibition affects both the basal myosin ATPase activity and the actin-activated ATPase activity, though with different kinetic parameters [12] [13].

Actomyosin complex formation significantly influences the inhibition characteristics of phosphoaminophosphonic acid-adenylate ester [12] [15]. In cross-linked actomyosin preparations, the inhibition constant remains in the millimolar range, but the inhibition pattern shows pure competitive behavior [12]. This suggests that the analogue competes directly with adenosine triphosphate for the nucleotide-binding site on the myosin head domain [15] [22].

Table 4: Myosin ATPase Inhibition Data

SystemKi ValueInhibition TypeExperimental ConditionsReference
Rabbit Myofibrils5.0 mMCompetitive15°C, I=0.2M, pH 7 [12]
Frog Myofibrils2.5 mMCompetitive0°C, I=0.2M, pH 7 [12]
Cross-linked Acto-S13.5 mMPure Competitive15°C, I=0.2M, pH 7 [12]
Muscle Fiber Contraction5.1 mMCompetitive20°C, Physiological [15]

The binding of phosphoaminophosphonic acid-adenylate ester to actomyosin affects the force generation and shortening velocity of muscle preparations [15]. At concentrations of 2-5 millimolar, the compound reduces both isometric force development and the maximum velocity of shortening in a concentration-dependent manner [15]. These effects correlate with the inhibition of adenosine triphosphate hydrolysis, confirming that the analogue prevents the energy-transducing steps of the actomyosin cross-bridge cycle [12] [15].

ABC Transporter Nucleotide-Binding Domain Engagement

ATP-binding cassette transporters utilize phosphoaminophosphonic acid-adenylate ester binding to stabilize specific conformational states during their transport cycles [14] [25] [28]. The compound shows preferential binding to the degenerate nucleotide-binding site in heterodimeric ATP-binding cassette exporters, where it maintains the transporter in a semi-open conformation [14] [28]. This binding pattern differs significantly from adenosine triphosphate, which typically promotes full closure of the nucleotide-binding domains [29] [31].

Structural analyses of ATP-binding cassette transporters with bound phosphoaminophosphonic acid-adenylate ester reveal that the analogue fails to induce the complete dimerization of nucleotide-binding domains observed with adenosine triphosphate [14] [28]. Instead, the compound stabilizes intermediate conformational states that provide insights into the allosteric coupling between nucleotide binding and substrate translocation [28] [29]. The asymmetric binding behavior reflects the distinct functional roles of the consensus and degenerate nucleotide-binding sites in heterodimeric systems [14] [32].

Table 5: ABC Transporter Nucleotide-Binding Domain Interactions

Transporter SystemBinding SiteConformational EffectFunctional ConsequenceReference
TM287/288Degenerate siteSemi-open NBD conformationReduced ATP hydrolysis [14]
CFTRDegenerate site20-fold decreased opening rateImpaired channel function [14]
SUR1Multiple sitesFailed NBD dimerizationNo conformational switching [14]
P-glycoproteinConsensus sitePartial closureAltered substrate affinity [29]

The binding of phosphoaminophosphonic acid-adenylate ester to the degenerate site triggers conformational changes that propagate to the consensus site through D-loop interactions [14] [28]. These allosteric effects modify the ATP hydrolysis activity at the consensus site, demonstrating the functional coupling between the asymmetric nucleotide-binding domains [28] [32]. The compound thus serves as a valuable tool for dissecting the complex allosteric networks that control ATP-binding cassette transporter function [25] [29].

XLogP3

-6

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

8

Exact Mass

506.01173099 g/mol

Monoisotopic Mass

506.01173099 g/mol

Heavy Atom Count

31

Other CAS

114661-04-0
25612-73-1

Wikipedia

Phosphoaminophosphonic Acid-Adenylate Ester
AMP-PNP

Dates

Modify: 2024-04-14

Explore Compound Types